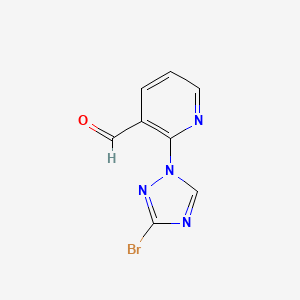

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde” is a chemical compound that is used in various applications . It is part of the 1,2,4-triazole family, which is known for its ability to accept and transfer acyl groups in synthetic reactions .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, the 1,2,4-triazole ring system can be easily obtained by copper-catalyzed click reaction of azides with alkynes . This compound was fully characterized by proton nuclear magnetic resonance (1 H-NMR), carbon-13 nuclear magnetic resonance (13 C-NMR), heteronuclear single quantum coherence (HSQC), ultraviolet (UV), and high-resolution mass spectroscopies (HRMS) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-1,2,4-Triazole, 3-bromo- structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can be used as a ligand for transition metals to create coordination complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 186-188 °C, a boiling point of 295.4±23.0 °C (Predicted), and a density of 2.102±0.06 g/cm3 (Predicted) .科学的研究の応用

Synthesis and Antimicrobial Activity

- The synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities were explored, revealing that compounds derived from such syntheses displayed good to moderate antimicrobial activity, highlighting the potential utility of these compounds in antimicrobial applications (Bayrak et al., 2009).

Cyclization and Complex Formation

- Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions was found to yield the corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the chemical versatility of related compounds (Cho & Kim, 2008).

Heterocyclization and Derivatives Formation

- Research on the effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides has expanded the understanding of the reactivity and potential applications of these compounds in synthesizing heterocyclic derivatives (Krinochkin et al., 2017).

Coordination Chemistry and Catalysis

- The synthesis of CuII-RuII-CuII trinuclear complexes via a redox reaction, utilizing related ligands, showcases the compounds' potential in forming complex structures with metal ions, which could be of interest in catalysis and materials science (Lobana et al., 2008).

Novel Derivatives and Their Applications

- Triazolopyridines preparation via directed lithiation indicates the capacity for functionalization and derivation of novel compounds from related structures, which could find applications in pharmaceuticals and materials science (Jones & Sliskovic, 1982).

Safety and Hazards

作用機序

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on their structure and the specific transition metal involved.

Mode of Action

1,2,4-triazoles, in general, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

特性

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUUDTQTJFBNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)

![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)